molecular formula C25H23ClN2O4 B10914453 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10914453
M. Wt: 450.9 g/mol
InChI Key: HDOHVRKTAQUDKI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a 4-chlorophenyl group and two 3,4-dimethoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-chlorophenylhydrazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include alcohols.
  • Substitution products depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary based on the specific biological context.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which may affect its biological activity and solubility.

    1-(4-Bromophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

Uniqueness: 1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is unique due to the presence of both 4-chlorophenyl and 3,4-dimethoxyphenyl groups, which can influence its electronic properties, solubility, and biological activity. The combination of these substituents may enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O4/c1-29-22-11-5-16(13-24(22)31-3)20-15-21(17-6-12-23(30-2)25(14-17)32-4)28(27-20)19-9-7-18(26)8-10-19/h5-15H,1-4H3

InChI Key

HDOHVRKTAQUDKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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